molecular formula C13H15N3O3S B2387231 N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-54-5

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2387231
CAS No.: 1396558-54-5
M. Wt: 293.34
InChI Key: DFDGTFNFGRQEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazepane ring, a carbamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoyl chloride with thiazepane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of catalytic hydrogenation and other advanced techniques to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to maintain the integrity of the thiazepane ring and the functional groups attached to it.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.

    N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: Known for its VEGFR-2 inhibitory effect.

Uniqueness

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c14-12(18)8-1-3-9(4-2-8)15-13(19)10-7-20-6-5-11(17)16-10/h1-4,10H,5-7H2,(H2,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGTFNFGRQEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.